
2-(5-Methylindolin-1-yl)benzonitrile
Description
2-(5-Methylindolin-1-yl)benzonitrile is a useful research compound. Its molecular formula is C16H14N2 and its molecular weight is 234.29 g/mol. The purity is usually 95%.
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Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(5-Methylindolin-1-yl)benzonitrile, and what are the critical parameters affecting yield and purity?
- Answer : The primary synthetic route involves nucleophilic aromatic substitution (SNAr) between 5-methylindoline and o-fluorobenzonitrile. Key parameters include:
-
Base selection : Sodium hydride (NaH) in dimethyl sulfoxide (DMSO) facilitates deprotonation of 5-methylindoline, enhancing nucleophilicity .
-
Temperature control : Reaction initiation below 20°C prevents side reactions, followed by room-temperature stirring for 2 hours .
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Workup : Partitioning between methylene chloride and ice-water ensures efficient separation of the product. Typical yields range from 60–75% under optimized conditions.
- Data Table :
Reagent | Role | Optimal Quantity |
---|---|---|
5-Methylindoline | Nucleophile | 0.23 mol |
o-Fluorobenzonitrile | Electrophile | 0.25 mol |
NaH (60% in oil) | Base | 11.3 g |
DMSO | Solvent | 120 mL |
Q. How is the structural characterization of this compound typically performed?
- Answer : Essential techniques include:
- NMR Spectroscopy : and NMR confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.5 ppm, nitrile carbon at ~115 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for C _{13}N at 221.1073) .
- Infrared (IR) Spectroscopy : Nitrile stretch at ~2220 cm confirms the functional group .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of the SNAr reaction in synthesizing this compound?
- Answer : The reaction proceeds via a two-step mechanism:
Deprotonation : NaH deprotonates 5-methylindoline, generating a strong nucleophile.
Electrophilic Attack : The indoline nitrogen attacks the electron-deficient ortho-position of o-fluorobenzonitrile, facilitated by the electron-withdrawing nitrile and fluorine groups. Computational studies (DFT) suggest transition-state stabilization through partial negative charge delocalization .
- Contradiction Note : Alternative pathways (e.g., radical mechanisms) are unlikely due to the absence of radical initiators in the protocol .
Q. How can computational chemistry predict the biological interactions of this compound derivatives?
- Answer : Molecular docking and MD simulations are used to:
- Identify Binding Sites : For example, docking into the 5-HT receptor (a target for neuropsychiatric drugs) reveals hydrogen bonding with Ser159 and hydrophobic interactions with Phe361 .
- Optimize Scaffolds : Modifications at the indoline methyl group or benzonitrile substituents can enhance binding affinity. Free energy calculations (MM/PBSA) quantify these effects .
Q. What strategies improve reaction scalability for this compound synthesis?
- Answer : Critical optimizations include:
- Solvent Selection : Replacing DMSO with DMAc reduces viscosity, enabling easier stirring at scale .
- Catalyst Screening : Transition-metal catalysts (e.g., CuI) may accelerate SNAr under milder conditions, though this requires validation .
- Workup Efficiency : Liquid-liquid extraction with ethyl acetate/water minimizes product loss compared to methylene chloride .
Q. What biological activities are observed in this compound derivatives, and how do structural modifications alter efficacy?
- Answer : Key findings include:
- Anticancer Activity : Analogues with electron-withdrawing groups (e.g., -CF) show IC values of 1.2–3.8 µM against breast cancer cell lines (MCF-7, MDA-MB-231) via caspase-3 activation .
- Anti-inflammatory Effects : Cyclohexyl-substituted derivatives inhibit COX-2 with >50% suppression at 10 µM .
- Structure-Activity Relationship (SAR) :
Modification | Activity Trend |
---|---|
Nitrile → Amide | Reduced potency |
Indoline N-methylation | Enhanced metabolic stability |
Q. Methodological Notes
Properties
CAS No. |
96014-87-8 |
---|---|
Molecular Formula |
C16H14N2 |
Molecular Weight |
234.29 g/mol |
IUPAC Name |
2-(5-methyl-2,3-dihydroindol-1-yl)benzonitrile |
InChI |
InChI=1S/C16H14N2/c1-12-6-7-16-13(10-12)8-9-18(16)15-5-3-2-4-14(15)11-17/h2-7,10H,8-9H2,1H3 |
InChI Key |
LXPLWGCNDZQZGR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(CC2)C3=CC=CC=C3C#N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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